molecular formula C22H19FN4O B5568722 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

Cat. No.: B5568722
M. Wt: 374.4 g/mol
InChI Key: GDBYNVUYSDQZHB-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H19FN4O and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.15428940 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

A novel fluorescent chemosensor based on a quinoline benzimidazole scaffold was synthesized for highly selective detection of Ag+ ions. This sensor exhibited a "turn-on" fluorescence effect in the presence of Ag+, demonstrating high sensitivity and selectivity, even amidst other metal ions. This selectivity meets the World Health Organization standards for drinking water, showcasing its potential for environmental monitoring applications (Chen et al., 2016).

Catalysis and Polymerization

Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized, characterized, and demonstrated to exhibit good to high activities in ethylene oligomerization. This research underscores the role of these complexes in catalyzing polymer production, providing insights into the development of more efficient catalytic systems for industrial applications (Wang et al., 2009).

Photocatalytic and Magnetic Properties

Octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand were synthesized and analyzed for their electrochemical, photocatalytic, and magnetic properties. These complexes demonstrated significant electrocatalytic activities and photocatalytic properties, suggesting their potential in environmental remediation and renewable energy applications (Li et al., 2020).

Medical Imaging

The potential of N-[11C]methylated quinoline-2-carboxamides as radioligands for visualizing peripheral benzodiazepine receptors was explored, indicating their promise in non-invasive assessment of peripheral benzodiazepine type receptors with positron emission tomography. This research highlights the compound's applicability in medical diagnostics, particularly in neurology and oncology (Matarrese et al., 2001).

Electrochemical Behavior

Research on alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I) provided insights into their electrochemical behavior, showing distinct reversible voltammograms and their reduced effectiveness in CO2 reduction. This study contributes to the understanding of these complexes in electrocatalysis and potential applications in carbon capture technologies (Hanson & Warren, 2018).

Properties

IUPAC Name

N-[(1-benzylimidazol-2-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-26(15-20-24-12-13-27(20)14-16-6-3-2-4-7-16)22(28)19-11-10-17-8-5-9-18(23)21(17)25-19/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBYNVUYSDQZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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